molecular formula C19H25N3O2S B2660740 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one CAS No. 1172713-14-2

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one

Cat. No.: B2660740
CAS No.: 1172713-14-2
M. Wt: 359.49
InChI Key: KKVXWLVCFUWKAQ-UHFFFAOYSA-N
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Description

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-methoxybenzohydrazide with thionyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and an appropriate base to yield the 1,3,4-thiadiazole ring.

    Attachment of the Piperidine Ring: The thiadiazole derivative is then reacted with 4-piperidone under basic conditions to form the piperidine ring.

    Formation of the Final Compound: The final step involves the alkylation of the piperidine nitrogen with 1-bromopentane to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the pentan-1-one moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

  • Oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives.
  • Reduction of the carbonyl group can produce the corresponding alcohol.
  • Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer activities.

    Pharmacology: Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    1-(4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one: Lacks the methoxy group, which may affect its biological activity and binding properties.

    1-(4-(5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

    1-(4-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one: The presence of a chlorine atom may enhance its electron-withdrawing properties, affecting its chemical behavior.

Uniqueness: 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-3-4-9-17(23)22-12-10-14(11-13-22)18-20-21-19(25-18)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVXWLVCFUWKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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